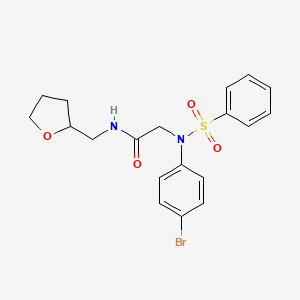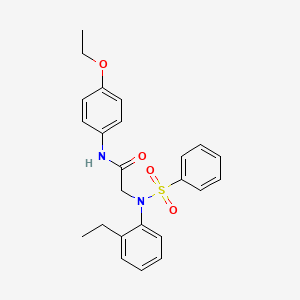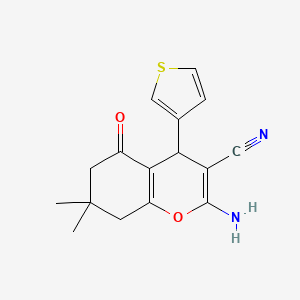![molecular formula C20H20N2O6 B4905847 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4905847.png)
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3-METHYLPHENYL)CARBAMOYL]PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and a propanoate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate typically involves the esterification of 3-[(3-methylphenyl)carbamoyl]propanoic acid with 2-(4-methyl-3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters or acids.
Aplicaciones Científicas De Investigación
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The carbamoyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
- Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate
- Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate
Uniqueness
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitrophenyl and carbamoyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(3-methylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-13-4-3-5-16(10-13)21-19(24)8-9-20(25)28-12-18(23)15-7-6-14(2)17(11-15)22(26)27/h3-7,10-11H,8-9,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGMYVMXXRWXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]ethanediamide](/img/structure/B4905779.png)
![N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B4905787.png)
![2-[(2,3-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B4905790.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-2-ethylpiperidine](/img/structure/B4905797.png)


![N-ethyl-2-(3-{3-[6-(trifluoromethyl)-2-pyridinyl]phenyl}-1H-pyrazol-1-yl)acetamide](/img/structure/B4905829.png)
![dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B4905838.png)
![1-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4905839.png)
![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1-PHENYL-1H-1,3-BENZODIAZOLE](/img/structure/B4905840.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B4905863.png)
